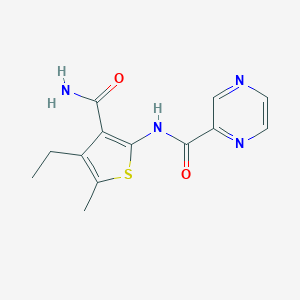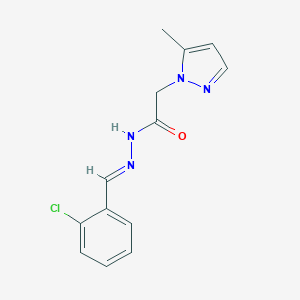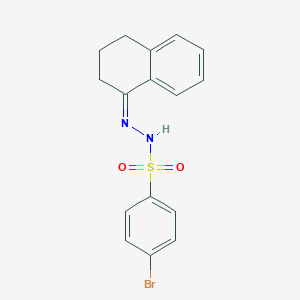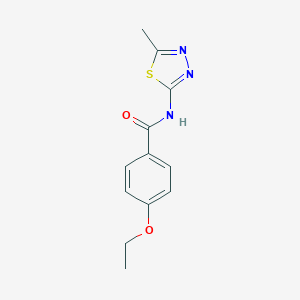![molecular formula C20H18BrNO3 B443434 5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide](/img/structure/B443434.png)
5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound with a molecular formula of C20H18BrNO3 It is characterized by the presence of a bromophenoxy group, a dimethylphenyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 2-bromophenol with a suitable furan derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of phenoxy derivatives.
Aplicaciones Científicas De Investigación
5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)-2-furamide
- 5-[(2-fluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-2-furamide
- 5-[(2-iodophenoxy)methyl]-N-(3,5-dimethylphenyl)-2-furamide
Uniqueness
Compared to similar compounds, 5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s chemical and physical properties, making it distinct from its chloro, fluoro, and iodo counterparts.
Propiedades
Fórmula molecular |
C20H18BrNO3 |
|---|---|
Peso molecular |
400.3g/mol |
Nombre IUPAC |
5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18BrNO3/c1-13-9-14(2)11-15(10-13)22-20(23)19-8-7-16(25-19)12-24-18-6-4-3-5-17(18)21/h3-11H,12H2,1-2H3,(H,22,23) |
Clave InChI |
PWFAROUFBPLTFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443356.png)
![(4E)-5-amino-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B443358.png)

![Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443361.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B443362.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methyl-3-nitrobenzamide](/img/structure/B443365.png)

![2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B443369.png)

![N'-[4-(benzyloxy)-3-ethoxybenzylidene]-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B443372.png)
![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(4-methylphenyl)amine](/img/structure/B443373.png)
